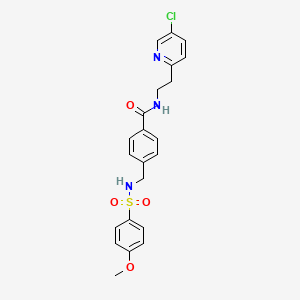

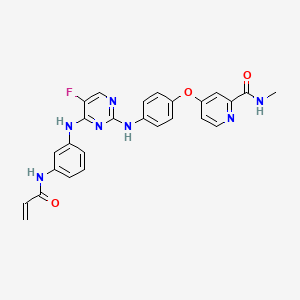

4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CNX-774 is a potent, selective, and irreversible inhibitor of Bruton’s tyrosine kinase (BTK), an important kinase in the B cell antigen receptor pathway, with IC50 values of <1 nM in biochemical assays and 1-10 nM in cellular assays. It inhibits proliferation in HMC-1.1 and HMC-1.2 cells (IC50 = 2.82 and 0.38 µM) but has no effect on cell cycle progression.

CNX-774 is a potent Btk inhibitor (IC50 < 1 nM). Recently Bruton's tyrosine kinase (BTK), a crucial terminal kinase enzyme in the B-cell antigen receptor (BCR) signaling pathway, has emerged as an attractive target for therapeutic intervention in human malignancies and autoimmune disorders.

Applications De Recherche Scientifique

Inhibition of Bruton’s Tyrosine Kinase (BTK)

CNX-774 is a potent, selective, and orally available small molecule inhibitor of BTK . It forms a ligand-directed covalent bond with Cys-481, a non-conserved amino acid within the ATP binding site of the enzyme . BTK is a member of the Tec family of kinases that is involved in B-lymphocyte development, differentiation, and B cell receptor signaling .

Overcoming Drug Resistance in Pancreatic Cancer

CNX-774 has been shown to overcome drug resistance in pancreatic cancer cells . It was found to sensitize drug-resistant pancreatic cancer cell lines to dihydroorotate dehydrogenase (DHODH) inhibitors .

Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)

The drug resistance overcoming effect of CNX-774 in pancreatic cancer is not related to BTK, but due to its inhibition of ENT1 . ENT1 mediates resistance to DHODH inhibitors by taking up extracellular uridine, which is recycled to generate pyrimidine nucleotides in a DHODH-independent manner .

Inducing Pyrimidine Starvation

In drug-resistant cell lines, combination treatment with a DHODH inhibitor and CNX-774 leads to severe loss of cell viability and pyrimidine starvation .

Potential Biomarker for DHODH Inhibitor Treatment

Accumulation of N-acetylneuraminic acid has been identified as a potential biomarker for the efficacy of DHODH inhibitor treatment .

Dual Targeting of DHODH and ENT1

In aggressive, immunologically active mouse models of pancreatic cancer, dual targeting of DHODH and ENT1 with a combination of a DHODH inhibitor and CNX-774 significantly inhibits tumor growth and prolongs mouse survival .

Propriétés

IUPAC Name |

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLHQJDAUIPZFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide | |

Q & A

A: While the provided research articles don't delve into the specific binding interactions between CNX-774 and BTK, they demonstrate that CNX-774 effectively inhibits BTK activity. This inhibition, in turn, leads to several downstream effects, primarily by interfering with B-cell receptor (BCR) signaling: []

- Reduced myeloid cell recruitment: CNX-774 significantly reduces the recruitment of neutrophils and monocytes to the site of inflammation by impairing chemotaxis and decreasing chemokine secretion by macrophages. []

- Suppression of cancer cell invasion and migration: In breast cancer cells, CNX-774 effectively inhibits TPA-induced invasion and migration. This effect is linked to the suppression of matrix metalloproteinase-9 (MMP-9) expression via inhibition of the PLCγ2/PKCβ/NF-κB/AP-1 pathway. []

ANone: The provided research highlights the following regarding CNX-774's efficacy:

- In vitro: CNX-774 effectively inhibits chemotaxis of human monocytes and murine macrophages towards various chemoattractants. It also significantly reduces chemokine secretion by tissue-resident macrophages. [] Furthermore, it demonstrates potent inhibition of TPA-induced invasion and migration in MCF-7 breast cancer cells. []

- In vivo: In a zymosan-induced peritonitis model, CNX-774 effectively reduces neutrophil and monocyte recruitment to the site of inflammation. []

A: Yes, the research mentions several other BTK inhibitors, including Ibrutinib, Acalabrutinib, ONO-4059, Olumatinib, and LFM-A13. [] These compounds represent potential alternatives to CNX-774, and their efficacy profiles are currently being investigated. Furthermore, targeting other components of the BCR signaling pathway or downstream pathways involved in inflammation and cancer progression could offer alternative therapeutic strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)